N-(1-bromoisoquinolin-3-yl)acetamide

Description

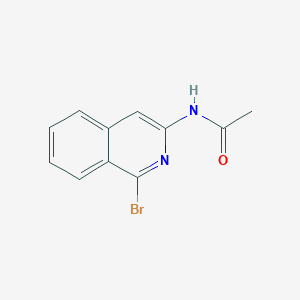

Chemical Name: N-(1-bromoisoquinolin-3-yl)acetamide Molecular Formula: C₁₁H₉BrN₂O Molecular Weight: 265.106 g/mol Structural Features: This compound consists of an isoquinoline scaffold substituted with a bromine atom at position 1 and an acetamide group at position 2.

Properties

CAS No. |

91062-66-7 |

|---|---|

Molecular Formula |

C11H9BrN2O |

Molecular Weight |

265.11 g/mol |

IUPAC Name |

N-(1-bromoisoquinolin-3-yl)acetamide |

InChI |

InChI=1S/C11H9BrN2O/c1-7(15)13-10-6-8-4-2-3-5-9(8)11(12)14-10/h2-6H,1H3,(H,13,14,15) |

InChI Key |

BURHGGPVXWDDHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bromoisoquinolin-3-yl)acetamide typically involves the bromination of isoquinoline followed by acylation. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 1-bromoisoquinoline is then reacted with acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(1-bromoisoquinolin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as N-(1-azidoisoquinolin-3-yl)acetamide, N-(1-thioisoquinolin-3-yl)acetamide, or N-(1-alkoxyisoquinolin-3-yl)acetamide can be formed.

Oxidation and Reduction Products: Various oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

Chemistry: N-(1-bromoisoquinolin-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: this compound and its derivatives may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-cancer, anti-inflammatory, or antimicrobial agents is ongoing.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-bromoisoquinolin-3-yl)acetamide depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the isoquinoline ring can facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

Table 1: Key Structural and Activity Comparisons

Key Observations :

- The indolinone-based acetamides in show higher activity scores, suggesting that fused heterocyclic systems (e.g., indolinone-quinoline hybrids) may enhance bioactivity .

Pyridazinone and Thiazolidinone Derivatives

Table 2: Functional Group Impact on Activity

Key Observations :

- The pyridazinone derivatives in demonstrate that methoxy and bromophenyl groups synergistically enhance receptor specificity (e.g., FPR2 vs. FPR1) .

- Thiazolidinone-based acetamides () prioritize hydrogen-bonding interactions via carbonyl groups, contrasting with the halogen-bonding strategy of the target compound .

Tetrahydroisoquinoline Derivatives

Key Observations :

- Bulky substituents (e.g., diethylamino groups) in tetrahydroisoquinoline (THIQ) derivatives improve orexin receptor antagonism but reduce synthetic yields (e.g., 15% for compound 31) .

- The target compound’s simpler structure may offer synthetic advantages over multi-substituted THIQs.

Benzothiazole and Trichloro-Acetamide Analogues

Table 4: Electronic and Steric Comparisons

Key Observations :

- Trifluoromethyl groups in benzothiazole derivatives () enhance metabolic stability compared to bromine in the target compound .

- Trichloro-acetamides () exhibit predictable crystallographic behavior due to strong electron-withdrawing groups, whereas bromine’s moderate electronegativity may lead to variable packing .

Biological Activity

N-(1-bromoisoquinolin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom attached to an isoquinoline ring, which is known for its role in various biological activities. The molecular formula is , and its structure can be described as follows:

- Isoquinoline Core : A bicyclic structure that contributes to the compound's ability to interact with biological targets.

- Acetamide Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which are crucial in the signaling pathways that regulate cell growth and proliferation.

Protein Kinase Inhibition

Studies indicate that this compound acts as a selective inhibitor of certain kinases involved in oncogenesis. For instance, research has shown that isoquinoline derivatives can inhibit Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML) . The inhibition of such kinases leads to reduced cellular proliferation in cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Ba/F3 (Bcr-Abl+) | 0.354 | Inhibition of Bcr-Abl kinase |

| This compound | A375 (BRAF V600E) | 10+ | Inhibition of BRAF V600E kinase |

These results indicate that while the compound shows promising activity against Bcr-Abl positive cells, its efficacy against BRAF V600E expressing cells is significantly lower, suggesting a need for structural modifications to enhance potency against this target.

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutics. The combination therapy demonstrated enhanced anti-tumor effects compared to monotherapy, indicating potential for synergistic effects in clinical settings .

Toxicity and Safety Profile

Preliminary studies assessing the toxicity profile of this compound have shown no significant adverse effects at therapeutic doses in animal models . Further toxicological evaluations are necessary to establish a comprehensive safety profile before advancing to clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.